ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The resulting quinazolinone can then be functionalized at the 3-position to introduce the propanoyl group, followed by the attachment of the piperidine-3-carboxylate moiety through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Piperidine derivatives: Molecules containing the piperidine ring with various functional groups.
Uniqueness
Ethyl 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-3-carboxylate is unique due to its specific combination of the quinazolinone core and piperidine-3-carboxylate moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
ethyl 1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-26-19(25)14-6-5-10-21(12-14)17(23)9-11-22-13-20-16-8-4-3-7-15(16)18(22)24/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBDWKKGNXHDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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